2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a combination of pyrazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Formation of the Pyridine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine moieties.
Reduction: Reduction reactions can also occur, potentially affecting the pyridine ring.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may find use in the development of agrochemicals or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. The pyrazole and pyridine moieties are known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)benzene
- **2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)quinoline
Uniqueness
The unique combination of pyrazole, piperidine, and pyridine rings in 2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine imparts distinct chemical and biological properties. This structural arrangement allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O/c1-13-15(10-24(2)23-13)11-25-8-6-14(7-9-25)12-26-17-5-3-4-16(22-17)18(19,20)21/h3-5,10,14H,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHIVRULDJUYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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